1-(4-BENZYLPIPERAZIN-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE
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Overview
Description
1-(4-BENZYLPIPERAZIN-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BENZYLPIPERAZIN-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting benzyl chloride with piperazine under basic conditions.
Attachment of the pyrazole ring: The pyrazole ring can be synthesized separately and then attached to the piperazine derivative through a nucleophilic substitution reaction.
Final assembly: The final compound is formed by linking the piperazine and pyrazole derivatives through an ethanone bridge.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-BENZYLPIPERAZIN-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, strong bases like sodium hydride (NaH).
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-BENZYLPIPERAZIN-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-benzylpiperazin-1-yl)-2-(5-methyl-1H-pyrazol-1-yl)ethanone: Lacks the nitro group, which may affect its reactivity and biological activity.
1-(4-benzylpiperazin-1-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
1-(4-BENZYLPIPERAZIN-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is unique due to the presence of both the nitro and methyl groups on the pyrazole ring, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21N5O3 |
---|---|
Molecular Weight |
343.4g/mol |
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(5-methyl-3-nitropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C17H21N5O3/c1-14-11-16(22(24)25)18-21(14)13-17(23)20-9-7-19(8-10-20)12-15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3 |
InChI Key |
SDPVNINFODUSHX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-] |
solubility |
51.5 [ug/mL] |
Origin of Product |
United States |
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